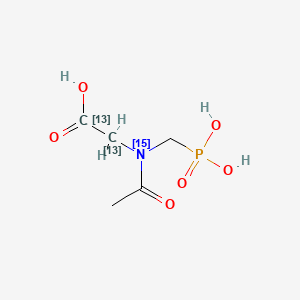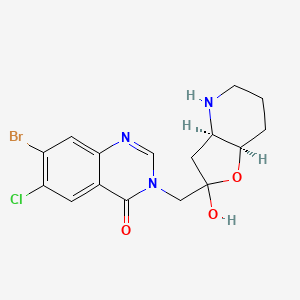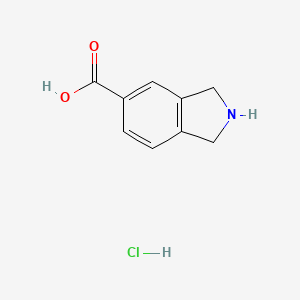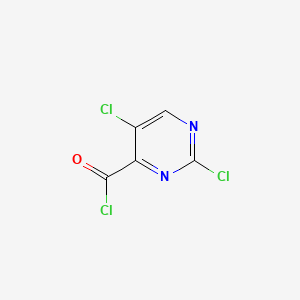
N-Acetyl Glyphosate-13C2,15N
Descripción general
Descripción
N-Acetyl Glyphosate-13C2,15N is the labelled analogue of N-Acetyl Glyphosate, which is a metabolite of the pesticide Glyphosphate . It is employed in research investigating the environmental fate of glyphosate. By tracking the labeled N-acetyl glyphosate, scientists can gain insights into its degradation pathways, persistence in various environmental compartments, and potential uptake by plants and microorganisms.
Synthesis Analysis
The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Molecular Structure Analysis
The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate.Chemical Reactions Analysis
The presence of the stable isotopes ¹³C₂ and ¹⁵N in the molecule allows researchers to distinguish it from naturally occurring N-acetyl glyphosate using isotope ratio mass spectrometry (IRMS). This technique enables scientists to track the movement and transformation of N-acetyl glyphosate in the environment, such as in soil and water samples.Physical And Chemical Properties Analysis
The molecular formula of N-Acetyl Glyphosate-13C2,15N is 13C2 C3 H10 15N O6 P . The molecular weight is 214.09 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Tracer in Mass Spectrometric Techniques
N-Acetyl Glyphosate-13C2,15N is a stable isotope-labeled analog of the widely studied compound glyphosate. In research applications, this compound is primarily used as a tracer or internal standard for the analysis and detection of glyphosate residues in various matrices by employing mass spectrometric techniques .
2. Studies Assessing Potential Human or Animal Exposure to Glyphosate This compound can be utilized in studies assessing potential human or animal exposure to glyphosate. By measuring the levels of the labeled metabolite in biological samples, researchers can gain information about the extent and pathway of glyphosate exposure.
Leaching and Degradation Studies
The compound has been used in field lysimeter experiments to study the leaching and transformations of glyphosate over a study period of one hydrological year . The results confirmed rapid degradation to further degradation products, e.g., 15NH4+, which plausibly was taken up as nutrient by plants .
Environmental Monitoring
The compound is used in environmental monitoring and assessment. It helps in understanding the effects of glyphosate in various compartments of the environment such as soil and water .
Soil Interaction Studies
The compound is used in studies that investigate the interaction of glyphosate with soil. It helps in understanding how glyphosate interacts with organic and inorganic molecules at a variety of binding sites such as the soil organic matter or mineral surfaces .
Plant Uptake Studies
The compound is used in studies that investigate the uptake of glyphosate by plants. It helps in understanding how plants take up glyphosate and its degradation products .
Mecanismo De Acción
Target of Action
N-Acetyl Glyphosate-13C2,15N is an isotopically labeled version of N-acetylglyphosate, a metabolite of glyphosate . Glyphosate is a broad-spectrum herbicide that primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway . This pathway is crucial for the biosynthesis of aromatic amino acids in plants and some microorganisms .
Mode of Action
Glyphosate inhibits the EPSPS enzyme, thereby blocking the production of essential aromatic amino acids . This leads to a deficiency in these amino acids, disrupting protein synthesis and growth, ultimately causing death in plants . As N-Acetyl Glyphosate-13C2,15N is a metabolite of glyphosate, it is expected to have a similar mode of action .
Biochemical Pathways
The primary biochemical pathway affected by glyphosate is the shikimate pathway . By inhibiting the EPSPS enzyme, glyphosate disrupts this pathway, leading to a deficiency in the aromatic amino acids phenylalanine, tyrosine, and tryptophan . These amino acids are precursors to many secondary metabolites essential for plant growth and development .
Result of Action
The inhibition of the shikimate pathway by glyphosate leads to a deficiency in essential aromatic amino acids, disrupting protein synthesis and growth, and ultimately causing death in plants .
Action Environment
N-Acetyl Glyphosate-13C2,15N is particularly valuable in environmental studies, where it aids in understanding the transport, degradation, and persistence of glyphosate in ecosystems . It is also used in metabolic studies to investigate the compound’s uptake and biotransformation in plants and microorganisms . The action, efficacy, and stability of N-Acetyl Glyphosate-13C2,15N can be influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity .
Propiedades
IUPAC Name |
2-[acetyl(phosphonomethyl)(15N)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10NO6P/c1-4(7)6(2-5(8)9)3-13(10,11)12/h2-3H2,1H3,(H,8,9)(H2,10,11,12)/i2+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFECXRMSKVFCNB-OEKWKHNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(=O)O)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15N](CP(=O)(O)O)[13CH2][13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10NO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80746939 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346598-31-9 | |
| Record name | N-Acetyl-N-(phosphonomethyl)(~13~C_2_,~15~N)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80746939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)


![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)


![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)

